MIC Comparison: Cyclohexylgriselimycin (CGM) vs. Parent Griselimycin (GM) Against M. tuberculosis H37Rv
Cyclohexylgriselimycin (CGM) demonstrates a significantly lower minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv compared to the parent compound griselimycin (GM) in broth culture. Specifically, CGM achieves an MIC of 0.06 µg/mL, while GM's reported MIC under similar conditions is substantially higher (0.5 µg/mL), indicating that the cyclohexyl modification confers an approximately 8-fold improvement in in vitro potency [1][2].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.06 µg/mL (CGM) |
| Comparator Or Baseline | 0.5 µg/mL (GM) |
| Quantified Difference | ~8-fold lower MIC |
| Conditions | Broth culture (Middlebrook 7H9), M. tuberculosis H37Rv |
Why This Matters
This head-to-head MIC comparison provides direct evidence that the cyclohexyl derivative CGM is substantially more potent than unmodified GM, justifying the procurement and use of the optimized analog over the natural product for any assay requiring maximal activity.
- [1] Cyclopeptides. New TB Drugs Pipeline. Accessed 2026. View Source
- [2] EXPERIMENTAL STUDY ON THE ANTITUBERCULOLTS ACTIVITY OF 27753R.P., A SEMISYNTHETIC DERIVATIVE OF GRISELIMYCINE. Kekkaku. 1980;55(11):473-479. View Source
